

Application Note: Quantification of Butylhydroxyanisole (BHA) in Cosmetics using HPLC-UV

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Compound of Interest

Compound Name: *Butylhydroxyanisole (Standard)*

Cat. No.: *B15612543*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated analytical method for the quantification of Butylhydroxyanisole (BHA), a synthetic antioxidant commonly used in cosmetic formulations. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection, providing a reliable, sensitive, and accurate procedure for quality control and regulatory compliance in the cosmetics industry. The protocol covers sample preparation from a cream matrix, instrument setup, and method validation parameters.

1. **Introduction** Butylhydroxyanisole (BHA) is a phenolic antioxidant widely incorporated into cosmetic and personal care products to prevent the oxidative degradation of oils and fats, thereby extending shelf life and maintaining product quality.^{[1][2][3]} Monitoring the concentration of BHA in final products is crucial to ensure it falls within the maximum allowable concentrations set by regulatory bodies.^{[2][4]} This document provides a detailed protocol for a simple isocratic RP-HPLC-UV method suitable for the routine analysis of BHA in cosmetic creams.

2. **Principle** The method is based on the separation of BHA from the cosmetic matrix using reversed-phase chromatography on a C18 stationary phase. A polar mobile phase allows for the effective retention and separation of the relatively nonpolar BHA. Quantification is achieved

by monitoring the UV absorbance of the eluate at 280 nm and comparing the peak area of the analyte to a calibration curve constructed from BHA standards of known concentrations.[1][2][5]

Experimental Protocols

2.1 Reagents and Materials

- Chemicals: Butylhydroxyanisole (BHA) reference standard ($\geq 96\%$ purity), Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Reverse-osmosis or HPLC grade), Acetic Acid (Analytical grade).[1][4]
- Apparatus: Standard laboratory glassware, analytical balance, ultrasonic bath, vortex mixer, disposable syringe filters (0.45 μm , PVDF or equivalent), HPLC vials.[6][7]

2.2 Instrumentation and Chromatographic Conditions

- Instrument: An HPLC system equipped with an isocratic pump, autosampler, column oven (optional), and a UV/Vis detector.[1]
- Chromatographic Conditions: The parameters for the HPLC analysis are summarized in the table below.

Parameter	Condition
Analytical Column	RP-C18, 250 mm x 4.6 mm, 5 μm particle size[1][4]
Mobile Phase	Acetonitrile : Water with 1% Acetic Acid (90:10, v/v)[1][2][5]
Flow Rate	0.8 mL/min[1][2][4][5]
Injection Volume	50 μL [1][4]
Column Temperature	Ambient (or controlled at 35 $^{\circ}\text{C}$)
UV Detection	280 nm[1][2][4][5]
Run Time	Approximately 8 minutes[2][5]

2.3 Preparation of Standard Solutions

- **Stock Standard Solution (e.g., 500 mg/L):** Accurately weigh 50 mg of BHA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 4°C, protected from light.[\[4\]](#)[\[5\]](#)
- **Working Standard Solutions:** Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 1, 10, 25, 50, 100, 125, 250 mg/L).[\[1\]](#)[\[2\]](#)

2.4 Sample Preparation Protocol (for Cosmetic Creams)

- **Weighing:** Accurately weigh approximately 0.25 g of the cosmetic cream sample into a 25 mL volumetric flask.[\[6\]](#)[\[7\]](#)
- **Extraction:** Add 10 mL of methanol to the flask. Disperse the cream by vortexing for 2 minutes or sonicating in an ultrasonic bath for 5-10 minutes until the sample is fully dispersed.[\[6\]](#)[\[7\]](#)
- **Dilution:** Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase and mix thoroughly.[\[6\]](#)[\[7\]](#)
- **Filtration:** Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[\[6\]](#)[\[7\]](#)

Method Validation and Data Presentation

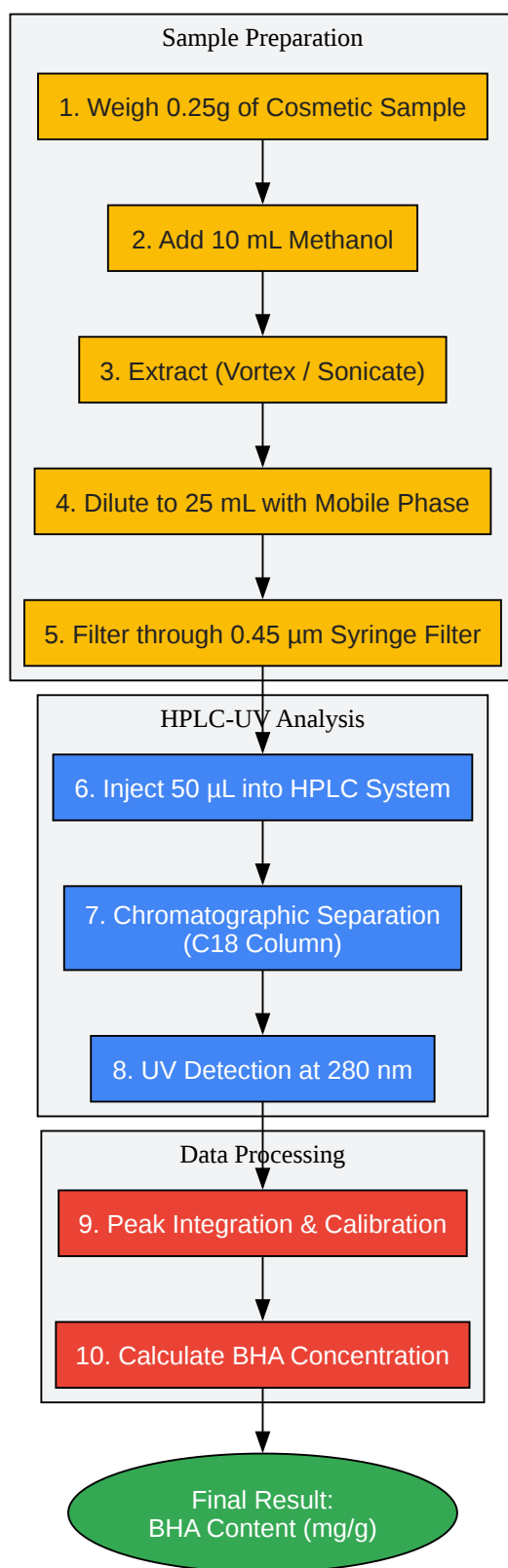
The described HPLC-UV method has been validated for its performance in quantifying BHA. The key validation parameters are summarized in the table below.

Parameter	Result
Linearity Range	1 - 250 mg/L[1][2]
Correlation Coefficient (R^2)	> 0.999[1][2]
Limit of Detection (LOD)	0.196 mg/L[1][2][4][5]
Limit of Quantification (LOQ)	0.593 mg/L[1][2][4][5]
Accuracy (Recovery)	92.1% - 105.9%[1][2][4]
Precision (RSD%)	< 0.25%[1][2][5]

3.1 Data Analysis A calibration curve is generated by plotting the peak area of the BHA standard against its concentration. The concentration of BHA in the prepared cosmetic sample is then determined by interpolating its peak area from this calibration curve. The final concentration in the original product is calculated by accounting for the initial sample weight and dilution factors.

Workflow Visualization

The overall experimental process, from sample preparation to final analysis, is illustrated in the following workflow diagram.



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Caption: Experimental workflow for BHA quantification in cosmetics.

4. Conclusion The HPLC-UV method presented is a simple, rapid, and reliable approach for the quantitative determination of Butylhydroxyanisole in cosmetic products. The method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it highly suitable for routine quality control analysis in industrial and research laboratories.

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